![molecular formula C14H15N3O2 B563857 3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚-13C2,15N 乙酸盐 CAS No. 1216852-93-5](/img/structure/B563857.png)

3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚-13C2,15N 乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

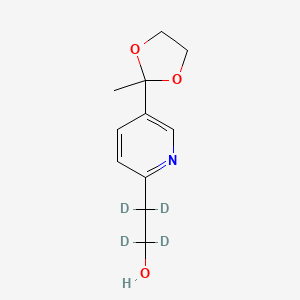

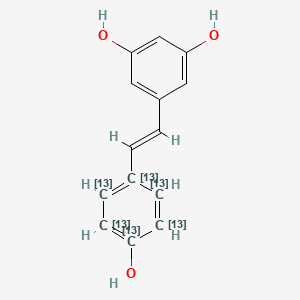

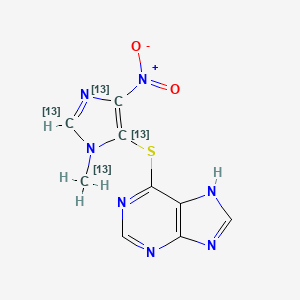

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a unique chemical compound . It has an empirical formula of C12H11N3 and a molecular weight of 197.24 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is Cc1nc(N)cc2[nH]c3ccccc3c12 . This provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound is known to bind to DNA covalently after metabolic activations . It is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes . These are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .Physical And Chemical Properties Analysis

The compound has a melting point of 260-262°C . It is slightly soluble in methanol and water . It should be stored in a refrigerator .科学研究应用

DNA 修饰:3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚是一种已知的诱变剂/致癌物,可修饰脱氧核糖核酸。该化合物的活性代谢物与 DNA 相互作用,导致形成共价结合的结构,这有助于致癌作用中的初始化学事件 (Hashimoto、Shudo 和 Okamoto,1984 年)。

激活和与 DNA 的反应:当该化合物被代谢激活后,它会与 DNA 结合。研究已经确定了在此过程中形成的活性代谢物,并详细说明了它在各种条件下与 DNA 的反应 (Hashimoto、Shudo 和 Okamoto,1980 年)。

在致癌作用中的作用:研究表明,3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚在致癌作用中充当引发剂,特别是在小鼠皮肤中。该化合物本身不被认为是完全的致癌物 (Takahashi 等人,1986 年)。

合成和诱变性:合成诱变化合物(如 3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚)并在焦油裂解物中鉴定出它们对于理解此类化合物的形成和诱变性至关重要 (Akimoto 等人,1977 年)。

分离和检测:固相萃取方法已针对各种样品(如牛肉提取物)中诱变胺(包括 3-氨基-1-甲基-5H-吡啶并[4,3-b]吲哚)的分离和测定进行了优化。这些方法对于检测和量化食品来源中这些化合物的含量至关重要 (Galceran、Pais 和 Puignou,1996 年)。

安全和危害

属性

IUPAC Name |

acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASZBFHIHXZWRI-PAVKVDAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

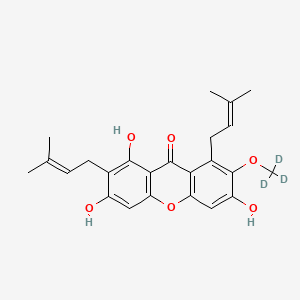

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)